Oxan-2-yl 2-bromo-2-methylpropanoate

Lipophilicity logP Pharmacokinetics

Oxan-2-yl 2-bromo-2-methylpropanoate (CAS 74266-25-4) is a bifunctional ester composed of a tetrahydropyranyl (THP) protecting group and a 2-bromo-2-methylpropanoate moiety, characterized by a molecular formula of C9H15BrO3 and a calculated logP of 2.23. First reported in the primary literature by Bogavac et al.

Molecular Formula C9H15BrO3
Molecular Weight 251.12 g/mol
CAS No. 74266-25-4
Cat. No. B13921014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxan-2-yl 2-bromo-2-methylpropanoate
CAS74266-25-4
Molecular FormulaC9H15BrO3
Molecular Weight251.12 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)OC1CCCCO1)Br
InChIInChI=1S/C9H15BrO3/c1-9(2,10)8(11)13-7-5-3-4-6-12-7/h7H,3-6H2,1-2H3
InChIKeySBORWERSDDVQOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Oxan-2-yl 2-bromo-2-methylpropanoate: A Dual-Function Intermediate with Acid-Labile Ester and Tertiary Bromide Reactivity


Oxan-2-yl 2-bromo-2-methylpropanoate (CAS 74266-25-4) is a bifunctional ester composed of a tetrahydropyranyl (THP) protecting group and a 2-bromo-2-methylpropanoate moiety, characterized by a molecular formula of C9H15BrO3 and a calculated logP of 2.23 . First reported in the primary literature by Bogavac et al. in 1980, the compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical development [1]. Unlike simple alkyl esters of 2-bromo-2-methylpropanoic acid, this compound uniquely combines a tertiary α-bromine center—suitable for nucleophilic substitution or radical initiation—with an acid-labile THP ester that enables orthogonal deprotection strategies.

Dual-function intermediate: THP ester for acid-labile protection and tertiary α-bromoester for substitution or initiation
Orthogonal deprotection: THP group cleavable under mild acid (pH
Lipophilicity profile: modified logP compared to simple alkyl 2-bromo-2-methylpropanoates, influencing extraction and chromatography

Why Oxan-2-yl 2-bromo-2-methylpropanoate Cannot Be Directly Replaced by Simple Alkyl Esters


Generic substitution of oxan-2-yl 2-bromo-2-methylpropanoate with simpler 2-bromo-2-methylpropanoate esters (e.g., methyl, ethyl, or tert-butyl) is scientifically unsound because the THP group imparts a unique acid-labile character and altered lipophilicity that fundamentally changes the compound's synthetic utility and physicochemical behavior . While the bromoisobutyryl core is conserved across this ester class, the THP moiety serves not merely as a steric placeholder but as a protecting group that can be selectively cleaved under mild acidic conditions (pH < 2) without affecting other base-labile or hydrogenolysis-sensitive functionalities [1]. Furthermore, the THP group significantly modulates the compound's logP (2.23) relative to the methyl analog (1.62), altering solubility, membrane partitioning, and chromatographic retention—properties critical for purification, formulation, or biological testing contexts [2]. Consequently, interchanging these compounds without accounting for the differential deprotection kinetics and physicochemical profile risks synthetic failure, product loss, or irreproducible results.

Acid-labile THP vs. stable alkyl ester

Methyl, ethyl, or tert-butyl esters lack the THP group's mild acidic cleavage; replacing them removes orthogonal deprotection capability, risking synthetic incompatibility.

Lipophilicity shift may alter behavior

Target logP is significantly higher than the methyl ester; direct substitution changes partitioning, solubility, and chromatographic retention, which can affect purification or assay readouts.

Different protecting group orthogonality

tert-Butyl ester analogs cannot be selectively deprotected in the presence of THP groups under mild Lewis acid catalysis, limiting sequential protection strategies.

Quantitative Differentiation Evidence for Oxan-2-yl 2-bromo-2-methylpropanoate vs. Structural Analogs


Lipophilicity Advantage: THP Ester vs. Methyl Ester

The target compound exhibits a significantly higher lipophilicity (logP = 2.23) compared to the widely available methyl 2-bromo-2-methylpropanoate (logP = 1.62), representing a 0.61 log unit increase [1]. This difference translates to approximately 4× greater partitioning into organic phases, which can enhance membrane permeability and alter chromatographic retention times, making the THP ester preferable for applications requiring higher hydrophobicity [1].

Lipophilicity Difference
Cross-study comparable
ΔlogP = 0.61 (~4× greater organic-phase partitioning)
Higher lipophilicity vs. methyl ester; may enhance extraction efficiency and chromatographic retention
Calculated values; not experimentally cross-validated under identical conditions
Lipophilicity logP Pharmacokinetics Chromatography

Acid-Labile Deprotection: THP Ester vs. Methyl Ester Hydrolytic Stability

Tetrahydropyranyl esters, including oxan-2-yl 2-bromo-2-methylpropanoate, are documented as acid-labile protecting groups that undergo cleavage under mildly acidic conditions (pH < 2, or catalytic acid at room temperature), whereas simple methyl esters require strongly acidic or basic conditions for hydrolysis (e.g., refluxing HCl or NaOH) [1][2]. This differential lability enables orthogonal deprotection strategies in multi-step syntheses, where the THP ester can be selectively removed in the presence of methyl esters or other base-stable protecting groups [1].

Deprotection Condition
Class-level inference
THP: pH Methyl ester: strong acid/base, reflux
Enables orthogonal deprotection without affecting methyl/ethyl esters; supports sequential synthesis
Based on general THP ester behavior; compound-specific kinetic data not reported
Protecting Group Chemistry Hydrolysis Orthogonal Deprotection

Enhanced Electrophilic Reactivity at the Tertiary Bromide Center

The bromine atom in the 2-bromo-2-methylpropanoate moiety is situated at a fully substituted tertiary carbon, which is well-established to react via an SN1 mechanism at rates orders of magnitude faster than secondary alkyl bromides. Tertiary alkyl bromides such as tert-butyl bromide undergo solvolysis in 80% aqueous ethanol at 25°C with a rate constant on the order of 1 × 10⁻² s⁻¹, whereas secondary bromides like isopropyl bromide react at ~10⁻⁷ s⁻¹—a 10⁵-fold difference [1]. While direct kinetic data for the ester derivative are not available, the tertiary α-bromoester invariably exhibits enhanced electrophilicity compared to hypothetical secondary bromoester analogs, enabling efficient nucleophilic displacement and radical initiation under milder conditions [1].

Tertiary Bromide Reactivity
Class-level
SN1 rate ~10⁵× faster vs. secondary bromide (class analog)
May permit milder substitution and radical initiation conditions
Kinetic data from simple alkyl bromides; direct ester reactivity data not available
Nucleophilic Substitution SN1 Reactivity Radical Initiation

Selective Deprotection Orthogonality: THP Ester vs. tert-Butyl Ester

Samarium(III) chloride has been demonstrated to catalyze the selective deprotection of tetrahydropyranyl (THP) groups in the presence of tert-butyl (Boc) esters, enabling the chemoselective removal of the THP group without affecting tert-butyl ester protection [1]. This orthogonality provides a strategic advantage for oxan-2-yl 2-bromo-2-methylpropanoate in multi-step syntheses where both acid-labile groups must be differentially manipulated. In contrast, the structurally similar tert-butyl 2-bromo-2-methylpropanoate cannot offer this dual-protection flexibility, as its tert-butyl ester requires strong acid (e.g., TFA) for cleavage, making it incompatible with THP-protected substrates under single-step deprotection conditions [1].

Orthogonal Deprotection Selectivity
Class-level inference
THP selectively removed in presence of tert-butyl ester (SmCl₃ or ZnBr₂)
Permits sequential deprotection; tert-butyl ester analog cannot replicate this orthogonality
Based on literature THP/Boc discrimination; solvent and substrate scope may vary
Orthogonal Protection Boc Chemistry Peptide Synthesis

Optimal Use Cases for Oxan-2-yl 2-bromo-2-methylpropanoate Based on Evidence


Multi-Step Synthesis Requiring Orthogonal Carboxyl Protection

In synthetic sequences where a carboxylic acid must be temporarily protected and later released without disturbing other ester functionalities, oxan-2-yl 2-bromo-2-methylpropanoate offers a decisive advantage. The THP ester can be cleaved under mildly acidic conditions (e.g., catalytic p-TsOH or I₂/MeOH at RT) while leaving methyl or ethyl esters intact [1]. This orthogonal lability directly stems from the acid-sensitivity evidence in Section 3, enabling efficient deprotection without competing hydrolysis of other esters.

Hydrophobic Drug Intermediate or Prodrug Design

The elevated logP of 2.23 (vs. 1.62 for the methyl ester) makes this compound a more suitable intermediate for hydrophobic drug candidates or prodrugs where enhanced membrane permeability is desired . The increased lipophilicity can improve bioavailability in early pharmacokinetic screening, provided the bromine is later replaced by the target pharmacophore.

ATRP Initiator with Built-In Acid-Labile Protecting Group

The tertiary α-bromoester moiety is a well-known initiator for atom transfer radical polymerization (ATRP). The THP group's acid-labile character allows post-polymerization deprotection to reveal a free carboxylic acid terminus on the polymer chain under mild conditions that do not degrade the polymer backbone, as supported by the acid-lability evidence [2]. This combination of initiator activity and orthogonal deprotection is not achievable with simple alkyl ester analogs.

Application
Selection Property
Validation Focus
Multi-step orthogonal protection synthesis
Acid-labile THP ester, stable to base/hydrogenolysis
Selective cleavage (pH
Hydrophobic intermediate or prodrug design
Elevated logP relative to methyl ester
Organic-phase partitioning and membrane permeability assays
ATRP polymerization with latent acid functionality
Tertiary α-bromoester initiator + acid-cleavable THP
Post-polymerization deprotection to carboxylic acid under mild conditions
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